Rel-(1R,3S)-3-(5-amino-6-bromopyrazin-2-yl)cyclopentan-1-ol
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Overview
Description
Rel-(1R,3S)-3-(5-amino-6-bromopyrazin-2-yl)cyclopentan-1-ol is a synthetic organic compound that features a cyclopentane ring substituted with a pyrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,3S)-3-(5-amino-6-bromopyrazin-2-yl)cyclopentan-1-ol typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazine ring: Starting with a suitable precursor, the pyrazine ring can be synthesized through cyclization reactions.
Bromination: Introduction of the bromine atom to the pyrazine ring using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Amination: The amino group can be introduced via nucleophilic substitution reactions using amine sources like ammonia or primary amines.
Cyclopentane ring formation: The cyclopentane ring can be constructed through cyclization reactions involving appropriate starting materials and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,3S)-3-(5-amino-6-bromopyrazin-2-yl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom on the pyrazine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), primary amines, organometallic reagents
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted pyrazine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of Rel-(1R,3S)-3-(5-amino-6-bromopyrazin-2-yl)cyclopentan-1-ol would depend on its specific interactions with molecular targets. Potential mechanisms could involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or replication.
Participating in redox reactions: Influencing cellular oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- Rel-(1R,3S)-3-(5-amino-6-chloropyrazin-2-yl)cyclopentan-1-ol
- Rel-(1R,3S)-3-(5-amino-6-fluoropyrazin-2-yl)cyclopentan-1-ol
- Rel-(1R,3S)-3-(5-amino-6-iodopyrazin-2-yl)cyclopentan-1-ol
Uniqueness
Rel-(1R,3S)-3-(5-amino-6-bromopyrazin-2-yl)cyclopentan-1-ol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in designing compounds with specific properties or activities.
Properties
Molecular Formula |
C9H12BrN3O |
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Molecular Weight |
258.12 g/mol |
IUPAC Name |
(1R,3S)-3-(5-amino-6-bromopyrazin-2-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C9H12BrN3O/c10-8-9(11)12-4-7(13-8)5-1-2-6(14)3-5/h4-6,14H,1-3H2,(H2,11,12)/t5-,6+/m0/s1 |
InChI Key |
XICMTXHIKPEKFR-NTSWFWBYSA-N |
Isomeric SMILES |
C1C[C@H](C[C@H]1C2=CN=C(C(=N2)Br)N)O |
Canonical SMILES |
C1CC(CC1C2=CN=C(C(=N2)Br)N)O |
Origin of Product |
United States |
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